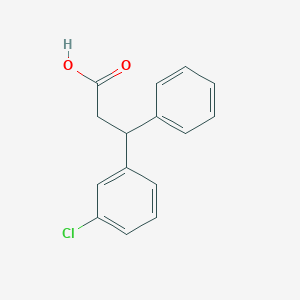

3-(3-Chlorophenyl)-3-phenylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3-Chlorophenyl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by several synonyms such as 3-3-chlorophenyl propanoic acid, 3-3-chlorophenyl propionic acid, benzenepropanoic acid, 3-chloro, 3-chlorobenzenepropanoic acid, 3-3-chloro-phenyl-propionic acid, 3-chlorophenyl-3-propanoic acid, 3-chlorohydrocinnamic acid, acmc-1ch2q, benzenepropanoic acid,3-chloro, 3-3-chlorophenyl propanoicacid .

Molecular Structure Analysis

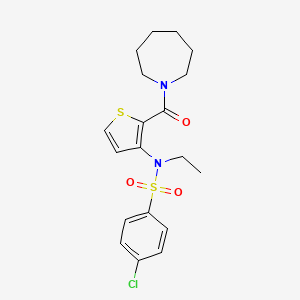

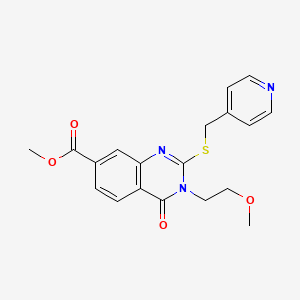

The molecular structure of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” consists of a propanoic acid group attached to a phenyl group and a 3-chlorophenyl group . The presence of the chlorine atom on the phenyl ring can significantly affect the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The molecular weight of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” is approximately 184.62 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.科学的研究の応用

GABAB Receptor Antagonist Synthesis :

- The compound 3-(3-Chlorophenyl)-3-phenylpropanoic acid has been explored for its potential as a GABAB receptor antagonist. It has been synthesized through various methods including radical additions to styrenes and sulfite opening of epoxides. These compounds are investigated for their antagonistic properties on GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).

Chemo-enzymatic Synthesis :

- The compound is identified as a potential progenitor for optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. Studies have been conducted on its chemical synthesis and the enzymatic preparation of its S-isomer using Porcine pancreas lipase as a biocatalyst (Zhao et al., 2014).

Molecular Structure Analysis :

- The molecular structure of derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid, such as 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, has been analyzed to understand the stabilization by intermolecular hydrogen bonds. This analysis provides insights into the compound's chemical behavior and potential applications (Palmer, Richards, & Lisgarten, 1995).

Synthesis and Biological Activities :

- Derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activities. These studies contribute to the development of new therapeutic agents (Popat et al., 2004).

Photochemical Studies :

- Photochemistry of substituted esters of 3-(3-Chlorophenyl)-3-phenylpropanoic acid has been studied to understand the formation of radical pairs and ion pairs, which is significant for advancing knowledge in organic photochemistry (DeCosta & Pincock, 1993).

Biosynthesis Research :

- 3-Hydroxy-3-phenylpropanoic acid, a related compound, has been studied as an intermediate in the biosynthesis of benzoic acid and salicylic acid. This research contributes to understanding the metabolic pathways in plants (Jarvis, Schaaf, & Oldham, 2000).

C–H Bond Cross-Coupling :

- The compound has been used in meta-C–H arylation and methylation studies of phenolic derivatives, utilizing a U-shaped template. This research is important for developing new methods in organic synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).

特性

IUPAC Name |

3-(3-chlorophenyl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWFEBLGVWKAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-3-phenylpropanoic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)

![2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2783564.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2783565.png)

![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)